molecular formula C10H11ClO3 B13593688 Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate

Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate

Cat. No.: B13593688
M. Wt: 214.64 g/mol
InChI Key: WDSQDRADSGGACS-UHFFFAOYSA-N
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Description

Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of hydroxy esters It is characterized by the presence of a chlorophenyl group attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(4-chlorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(4-chlorophenyl)-2-hydroxypropanoic acid+methanolacid catalystMethyl 3-(4-chlorophenyl)-2-hydroxypropanoate+water\text{3-(4-chlorophenyl)-2-hydroxypropanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(4-chlorophenyl)-2-hydroxypropanoic acid+methanolacid catalyst​Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-chlorophenyl)-2-oxopropanoate.

    Reduction: Formation of 3-(4-chlorophenyl)-2-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. For instance, it has been shown to exhibit affinity for heat shock proteins such as TRAP1, which may explain its antiproliferative activities . The compound’s effects are mediated through the modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Methyl 3-(4-chlorophenyl)-2-hydroxypropanoate can be compared with other similar compounds, such as:

    Methyl 3-(4-bromophenyl)-2-hydroxypropanoate: Similar structure but with a bromine atom instead of chlorine.

    Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate: Contains a fluorine atom instead of chlorine.

    Methyl 3-(4-methylphenyl)-2-hydroxypropanoate: Features a methyl group instead of chlorine.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the nature of the substituent on the phenyl ring.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

methyl 3-(4-chlorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H11ClO3/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3

InChI Key

WDSQDRADSGGACS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)Cl)O

Origin of Product

United States

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